molecular formula C21H25N5O2 B2928264 8-(4-butylphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896299-91-5

8-(4-butylphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2928264
M. Wt: 379.464
InChI Key: QLBPYLPRHSGQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,6-Bis[4-(4-butylphenyl)-1H-1,2,3-triazol-1-yl]-9-dodecyl-9H-purine” has been prepared via a Cu (I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition reaction between 2,6-diazido-9-dodecyl-9H-purine and 4-n-butyl(phenylacetylene) in a 29% yield .


Synthesis Analysis

The target product was obtained in three steps from 2,6-dichloropurine . Firstly, the Mitsunobu reaction between 2,6-dichloropurine and dodecanol was used for the synthesis of 2,6-dichloro-9-dodecyl-9H-purine . Next, chloro substituents were exchanged with azides in a nucleophilic aromatic substitution reaction yielding compound 2 in a 32% yield over two steps . Then, 2,6-diazido-9-dodecyl-9H-purine 2 was used in a CuAAC reaction with 4-n-butyl(phenylacetylene) .


Molecular Structure Analysis

The obtained compound was fully characterized by NMR, IR and HRMS .

Future Directions

The development of novel purine derivatives is very in demand . In 2013, a method for the synthesis of 2,6-bis(triazolyl)purine nucleosides, which contained ribose, arabinopyranose and arabinofuranose as sugar moieties was developed . These 2,6-bis(triazolyl)purine nucleosides participate in aromatic nucleophilic reactions with different N- and S-nucleophiles and that the triazolyl ring in purine C6 positions acts as a good leaving group . This information could be used to synthesize 2,6-bis(triazolyl)purine derivatives with different alkyl groups in the N9 position of purine .

properties

IUPAC Name

6-(4-butylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-5-7-8-15-9-11-16(12-10-15)26-14(3)13-25-17-18(22-20(25)26)23(4)21(28)24(6-2)19(17)27/h9-13H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBPYLPRHSGQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-butylphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.